Bis[(5-fluorothiophen-2-YL)methyl]amine
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Overview
Description
Bis[(5-fluorothiophen-2-YL)methyl]amine: is a compound that features a unique structure with two 5-fluorothiophene rings attached to a central amine group. Thiophene derivatives, including those with fluorine substitutions, are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[(5-fluorothiophen-2-YL)methyl]amine typically involves the reaction of 5-fluorothiophene with formaldehyde and ammonia or a primary amine under acidic conditions. This process can be carried out through a multi-step reaction involving the formation of intermediate compounds, which are then further reacted to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Bis[(5-fluorothiophen-2-YL)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Chemistry: In chemistry, Bis[(5-fluorothiophen-2-YL)methyl]amine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Thiophene derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities, making this compound a compound of interest for drug development .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Bis[(5-fluorothiophen-2-YL)methyl]amine involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, leading to the modulation of biological pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Thiophene: A basic heterocyclic compound with a sulfur atom in the ring.
5-Fluorothiophene: A fluorinated derivative of thiophene.
Bis(thiophen-2-yl)methylamine: A similar compound without the fluorine substitution.
Uniqueness: Bis[(5-fluorothiophen-2-YL)methyl]amine is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(5-fluorothiophen-2-yl)-N-[(5-fluorothiophen-2-yl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NS2/c11-9-3-1-7(14-9)5-13-6-8-2-4-10(12)15-8/h1-4,13H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUCGOBOCCNJGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)F)CNCC2=CC=C(S2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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